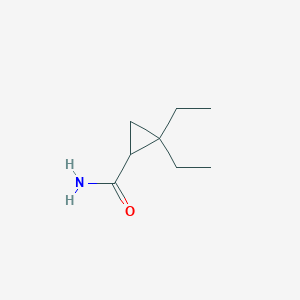

2,2-Diethylcyclopropane-1-carboxamide

描述

Structure

3D Structure

属性

CAS 编号 |

75885-56-2 |

|---|---|

分子式 |

C8H15NO |

分子量 |

141.21 g/mol |

IUPAC 名称 |

2,2-diethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C8H15NO/c1-3-8(4-2)5-6(8)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) |

InChI 键 |

QDTMFLOBCSKGIC-UHFFFAOYSA-N |

SMILES |

CCC1(CC1C(=O)N)CC |

规范 SMILES |

CCC1(CC1C(=O)N)CC |

其他CAS编号 |

75885-56-2 |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,2 Diethylcyclopropane 1 Carboxamide

Reactivity Profiles of the Strained Cyclopropane (B1198618) Ring System

The significant ring strain inherent in the cyclopropane ring of 2,2-diethylcyclopropane-1-carboxamide makes it susceptible to a variety of ring-opening reactions. The presence of the electron-withdrawing carboxamide group activates the ring, influencing its reactivity towards nucleophiles and electrophiles.

Ring-Opening Reactions and Transformations

The cyclopropane ring in compounds structurally similar to this compound can undergo cleavage under different conditions, leading to a variety of products. For instance, N-cyclopropylamides can undergo ring-opening rearrangements in the presence of a Lewis acid like aluminum chloride to yield N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. rsc.org This suggests that this compound could potentially react in a similar manner.

Furthermore, cyclopropyl (B3062369) amides can be activated by conversion into their corresponding imidoyl halides. These intermediates are highly reactive and can undergo ring-expansion to form N-substituted pyrrolidin-2-ones. nih.govacs.org This type of reaction proceeds via the formation of an active iminocyclopropane intermediate. acs.org The reaction of cyclopropyl amides with triphenylphosphine (B44618) and carbon tetrahalides (CBr4 or CCl4) has been shown to produce these ring-expanded products in good yields. nih.govacs.org

The table below summarizes representative ring-opening and ring-expanding reactions of cyclopropyl amides, which are analogous to the potential reactivity of this compound.

| Starting Material (Analogue) | Reagents | Product(s) | Reaction Type | Reference(s) |

| N-cyclopropylamide | AlCl₃ | N-(2-chloropropyl)amide, 5-methyl-2-oxazoline | Ring-opening rearrangement | rsc.org |

| Cyclopropyl amide | PPh₃, CX₄ (X = Cl, Br) | N-substituted pyrrolidin-2-one | Ring-expansion | nih.govacs.org |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

Oxidative Ring Contraction Processes

While direct evidence for the oxidative ring contraction of this compound is not extensively documented, the transformation of other strained ring systems provides a basis for postulating such a reaction. For example, an oxidative ring contraction of cyclobutene (B1205218) derivatives to form cyclopropylketones has been reported. nih.govresearchgate.net This process suggests that under specific oxidative conditions, the cyclopropane ring in this compound might undergo a rearrangement to a more compact structure, although this remains a topic for further investigation. Oxidative radical ring-opening and cyclization reactions are also known for other cyclopropane derivatives, which can lead to a variety of heterocyclic structures. nih.govresearchgate.net

Reactivity of the Carboxamide Functional Group

The carboxamide moiety in this compound exhibits characteristic reactivity, including nucleophilic substitution, reduction, oxidation, and hydrolysis.

Nucleophilic Substitution Reactions

The carbonyl carbon of the carboxamide group is electrophilic and can be attacked by nucleophiles, leading to nucleophilic acyl substitution. openstax.orgyoutube.com The reactivity of carboxamides in these reactions is generally lower than that of acid chlorides, anhydrides, and esters. youtube.com However, under appropriate conditions, the amide group can be displaced. For instance, the conversion of a related compound, S-(+)-2,2-dimethylcyclopropane carboxamide, is achieved through an ammonolysis reaction, which is a form of nucleophilic substitution. google.com

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group (in this case, the amino group or a derivative) is eliminated, regenerating the carbonyl double bond. openstax.org

Reductions and Oxidations of the Carboxamide Moiety

The oxidation of the carboxamide group is a less common transformation. However, certain oxidative processes can lead to the formation of other functional groups. For example, PIFA-mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides has been reported, leading to the formation of spirocyclopropane quinolinediones. rsc.org This indicates that under specific oxidative conditions, the amide nitrogen and the cyclopropane ring can participate in complex cyclization reactions.

Hydrolysis Mechanisms

The hydrolysis of amides to their corresponding carboxylic acids is a well-established reaction, typically requiring acidic or basic conditions and often heat. youtube.com For this compound, hydrolysis would yield 2,2-diethylcyclopropane-1-carboxylic acid and ammonia (B1221849).

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ammonia as the leaving group.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Protonation of the leaving amino group by a solvent molecule or in a subsequent workup step facilitates its departure, yielding the carboxylate salt, which is then protonated to give the carboxylic acid.

The hydrolysis of related cyclopropane derivatives has been documented. For example, the hydrolysis of dimethyl cyclopropane carboxylic acid ethyl ester is carried out in an aqueous sodium hydroxide solution at elevated temperatures. google.com Similarly, enantioselective hydrolysis of (R,S)-2,2-dimethylcyclopropane-1-carboxylate has been achieved using enzymes. researchgate.net These examples suggest that the hydrolysis of this compound would proceed under similar conditions.

The table below outlines the expected conditions for the hydrolysis of this compound based on general principles and analogous reactions.

| Reaction | Reagents and Conditions | Product | Reference(s) |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 2,2-Diethylcyclopropane-1-carboxylic acid, NH₄⁺ | youtube.com |

| Base-catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2,2-Diethylcyclopropane-1-carboxylic acid | youtube.comgoogle.com |

This table presents expected reaction conditions based on general chemical principles and analogous transformations.

Influence of Geminal Diethyl Substitution on Reactivity and Selectivity

The presence of a geminal diethyl group at the C2 position of the cyclopropane ring significantly influences the molecule's stability and reactivity. This substitution pattern has steric and electronic consequences that can affect reaction rates and selectivity.

Steric and Electronic Effects:

The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that geminal substitution can decrease the internal bond angle at the substituted carbon, bringing the substituents closer together. In a cyclopropane ring, this effect can lead to a slight modification of the ring's geometry. More importantly, gem-dialkyl groups, such as diethyl, are known to stabilize the cyclopropane ring. Computational studies on simpler systems, like gem-dimethylcyclopropane, have shown that geminal alkyl substitution can lower the strain energy of the ring by 6-10 kcal/mol compared to unsubstituted cyclopropane. acs.org This stabilization arises from the electron-donating nature of the alkyl groups, which can donate electron density into the Walsh orbitals of the cyclopropane ring. This increased stability can make the ring less susceptible to certain ring-opening reactions compared to unsubstituted or monosubstituted cyclopropanes.

The steric bulk of the two ethyl groups can also play a significant role in directing the approach of reagents. For reactions occurring at the carboxamide group or the adjacent C1-H or C3-H bonds, the gem-diethyl group can create a sterically hindered environment, potentially influencing the regioselectivity and stereoselectivity of the reaction.

Impact on Reactivity:

The following table summarizes the expected influence of the gem-diethyl group on different types of reactions, based on general principles of cyclopropane chemistry.

| Reaction Type | Expected Influence of Geminal Diethyl Group | Rationale |

| Electrophilic Ring Opening | Decreased reactivity | Electronic stabilization of the cyclopropane ring by the electron-donating ethyl groups. acs.org |

| Radical Ring Opening | Decreased reactivity | Increased stability of the cyclopropane ring. |

| C-H Functionalization at C1 | Steric hindrance may affect rate and selectivity | The bulky diethyl groups can restrict access of catalysts and reagents to the C1-H bond. |

| C-H Functionalization at C3 | Steric hindrance may affect rate and selectivity | The diethyl groups can influence the approach to the C3 methylene (B1212753) protons. |

Mechanistic Studies of Key Transformations (e.g., C-H Arylation, Concerted Pathways)

Given the structure of this compound, two primary avenues of reactivity are of mechanistic interest: the functionalization of the C-H bonds of the cyclopropane ring and the potential for concerted ring-opening or rearrangement pathways.

Mechanistic Insights into C-H Arylation:

The direct arylation of C(sp³)–H bonds is a powerful tool in modern organic synthesis. For cyclopropanes, the C-H bonds have increased s-character, making them more acidic and susceptible to activation. The carboxamide group in this compound can act as a directing group in metal-catalyzed C-H activation reactions.

Palladium-catalyzed C-H arylation is a well-studied transformation. While no specific studies on this compound exist, research on similar cyclopropanecarboxamides provides a mechanistic blueprint. acs.orgresearchgate.net For instance, the use of a picolinamide (B142947) directing group has been shown to be effective in the Pd-catalyzed C-H arylation of cyclopropanes. acs.org The generally accepted mechanism for such reactions, often involving a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle, is initiated by a concerted metalation-deprotonation (CMD) step. scispace.com

The proposed catalytic cycle for the C-H arylation of a generic 2,2-dialkylcyclopropane-1-carboxamide is as follows:

Coordination: The palladium catalyst coordinates to the carboxamide directing group.

C-H Activation: A CMD step occurs, where the palladium center abstracts a proton from the C1 or C3 position, forming a palladacycle intermediate. The selectivity for C1 versus C3 would be influenced by the steric environment created by the gem-diethyl group.

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.

Reductive Elimination: Reductive elimination from the Pd(IV) species furnishes the arylated cyclopropane product and regenerates the Pd(II) catalyst.

The following table presents data from a study on the Pd-catalyzed C-H arylation of a related cyclopropylpicolinamide, illustrating the typical conditions and outcomes for such reactions. acs.org

| Aryl Iodide | Product | Yield (%) |

| 4-Iodoanisole | cis-1-(4-methoxyphenyl)-N-(pyridin-2-yl)cyclopropane-1-carboxamide | 85 |

| 1-Iodo-4-nitrobenzene | cis-1-(4-nitrophenyl)-N-(pyridin-2-yl)cyclopropane-1-carboxamide | 75 |

| 3-Iodopyridine | cis-1-(pyridin-3-yl)-N-(pyridin-2-yl)cyclopropane-1-carboxamide | 68 |

Concerted Pathways:

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are another possibility for strained ring systems like cyclopropanes. youtube.com However, for a simple substituted cyclopropane like this compound, thermal or photochemical pericyclic reactions would likely require high activation energies unless the molecule is further functionalized to lower the barrier.

A more plausible scenario for a concerted pathway would be in the context of a ring-opening reaction. For donor-acceptor cyclopropanes, which have an electron-donating group and an electron-withdrawing group at adjacent positions, ring-opening can occur in a concerted fashion upon treatment with a Lewis acid or base. In the case of this compound, the carboxamide group is electron-withdrawing, but the gem-diethyl groups are only weakly electron-donating. Therefore, it is not a classic donor-acceptor cyclopropane, and concerted ring-opening pathways are less likely to be facile.

However, if the carboxamide nitrogen were to be part of a more complex system, or if the molecule were to react with a specific reagent, concerted pathways could become accessible. For example, intramolecular cycloadditions could be envisioned if an unsaturated moiety were tethered to the molecule.

Structural Elucidation and Conformational Analysis of 2,2 Diethylcyclopropane 1 Carboxamide

Spectroscopic Characterization Techniques for Structure Determination

Spectroscopic methods are fundamental to determining the structure of a novel chemical compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would be required to confirm the molecular structure of 2,2-Diethylcyclopropane-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons of the two ethyl groups, the diastereotopic protons of the cyclopropane (B1198618) ring, and the protons of the amide group. The ethyl groups would likely present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The cyclopropane protons would exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts would be indicative of their electronic environment.

¹³C NMR: The ¹³C NMR spectrum would be expected to show signals for each unique carbon atom. This would include the methyl and methylene carbons of the ethyl groups, the quaternary carbon and the two other carbons of the cyclopropane ring, and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon would be significantly downfield.

A detailed analysis of chemical shifts and coupling constants from such spectra would be essential for assigning the full structure. sigmaaldrich.comdtic.mil

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation

IR and MS provide complementary information to NMR in structure elucidation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of key functional groups. These would include N-H stretching vibrations for the amide group (typically in the range of 3100-3500 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl group (around 1630-1690 cm⁻¹), and C-H stretching vibrations for the alkyl and cyclopropyl (B3062369) groups. docbrown.info

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the molecular formula. Fragmentation would likely involve the loss of the amide group, cleavage of the ethyl groups, and opening of the cyclopropane ring.

Hypothetical Spectroscopic Data Table

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals for ethyl groups (triplet, quartet), complex multiplets for cyclopropane protons, signals for amide protons. |

| ¹³C NMR | Signals for methyl, methylene, quaternary, cyclopropyl, and carbonyl carbons. |

| IR | N-H stretches, C=O stretch (amide I), C-H stretches. |

| MS | Molecular ion peak, fragmentation peaks corresponding to loss of ethyl and amide groups. |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the amide groups of adjacent molecules.

Conformational Analysis of the Cyclopropane Ring and Substituents

The three-membered cyclopropane ring is rigid and planar. dalalinstitute.comlumenlearning.comlibretexts.orgmaricopa.edu The substituents on the ring, however, have conformational flexibility. The two ethyl groups at the C2 position and the carboxamide group at the C1 position would have preferred orientations to minimize steric strain. The rotation around the C-C single bonds connecting the substituents to the ring would be a key conformational feature. Computational modeling, in the absence of experimental data, could provide insights into the most stable conformations by calculating the potential energy surface as a function of the rotation of these substituent groups.

Computational Chemistry and Theoretical Studies on 2,2 Diethylcyclopropane 1 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2-diethylcyclopropane-1-carboxamide at a molecular level. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to model the molecule's behavior, providing insights that are often difficult to obtain through experimental means alone. DFT methods, particularly those using hybrid functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in predicting the properties of organic molecules. Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

Electronic Structure, Bonding Characteristics, and Molecular Orbitals

The electronic structure of this compound is characterized by the unique features of the cyclopropane (B1198618) ring and the influence of the carboxamide and diethyl substituents. The cyclopropane ring's C-C bonds are known to have significant "bent bond" or banana bond character, resulting from the geometric constraint of the three-membered ring, which leads to increased p-orbital character in the bonding orbitals outside the ring.

Quantum chemical calculations would elucidate the distribution of electron density across the molecule. The carboxamide group is a strong electron-withdrawing group, which influences the polarity and reactivity of the entire structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For a molecule like this, the HOMO is likely to be located around the amide nitrogen's lone pair or the strained cyclopropane ring bonds, while the LUMO would be centered on the carbonyl group (C=O) of the carboxamide function. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Calculated Electronic Properties (Note: The following data is illustrative, based on typical results for similar cyclopropane derivatives from quantum chemical calculations, as specific published data for this compound is not available.)

| Property | Typical Calculated Value Range | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | +1.0 to +2.0 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 7.5 to 9.5 eV | Relates to electronic transitions and chemical reactivity. |

| Dipole Moment | 3.0 to 4.0 D | Quantifies the overall polarity of the molecule. |

Conformational Energetics and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around the C1-C(O) bond (the bond connecting the cyclopropane ring to the carbonyl carbon) and the rotations of the two ethyl groups.

Theoretical calculations can map the potential energy surface as a function of the dihedral angle of the amide group relative to the cyclopropane ring. For similar primary amides, there is a significant rotational barrier due to the partial double bond character of the C-N bond, but the rotation of the entire carboxamide group relative to the cyclopropane ring is of key interest here. The two most stable conformations would likely involve the carbonyl group being either syn or anti to the C-H bond at the C1 position of the ring. The relative energies of these conformers are determined by a balance of steric hindrance from the ethyl groups and potential electronic interactions.

Furthermore, the ethyl groups themselves have multiple rotational conformations (gauche and anti) that would lead to a complex potential energy surface with several local minima. Calculating the energy barriers between these conformers is essential for understanding the molecule's dynamic behavior at different temperatures.

Table 2: Illustrative Conformational Energy Data (Note: This data is hypothetical, representing typical energy differences and barriers for substituted amides as specific research on this compound is unavailable.)

| Conformer Transition | Calculated Rotational Barrier (kcal/mol) | Relative Energy (kcal/mol) |

| syn to anti (C1-C(O) rotation) | 5 - 8 | 0.0 (most stable) |

| anti to syn (C1-C(O) rotation) | 4 - 7 | ~1.0 |

| Ethyl group rotation | 2 - 4 | - |

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for verifying experimentally synthesized structures. By performing geometry optimization followed by frequency calculations, a theoretical infrared (IR) spectrum can be generated. Key vibrational modes would include the C=O stretch of the amide (typically a strong band around 1650-1680 cm⁻¹), the N-H stretches (two bands in the 3200-3400 cm⁻¹ region), and various C-H and C-C stretches and bends associated with the ethyl and cyclopropane groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule, aiding in the assignment of complex experimental spectra. The diastereotopic protons of the CH₂ groups in the cyclopropane ring and the ethyl groups would be expected to show distinct chemical shifts, a feature readily confirmed by computational analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for the synthesis or transformation of this compound.

Transition State Geometries and Energy Barriers

For any proposed chemical reaction, such as the cyclopropanation step to form the ring or subsequent amide hydrolysis, computational chemistry can identify the geometry of the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. Locating the TS structure and calculating its energy relative to the reactants allows for the determination of the activation energy barrier. This barrier is a critical factor governing the reaction rate. For example, in a Simmons-Smith type cyclopropanation reaction to synthesize the core structure, modeling could compare the energetics of different approaches of the carbene equivalent to the precursor alkene.

Stereoselectivity Prediction and Analysis of Chiral Induction

Since the C1 carbon of this compound is a stereocenter, predicting and understanding the stereoselectivity of its synthesis is crucial. Computational modeling can be used to analyze reactions that produce this chiral center. By calculating the transition state energies for the pathways leading to the (R) and (S) enantiomers, a theoretical enantiomeric excess can be predicted.

For instance, if a chiral catalyst is used in the cyclopropanation reaction, computational models can detail the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) between the substrate, the reagent, and the catalyst in the diastereomeric transition states. This analysis reveals the specific interactions responsible for chiral induction, explaining why one enantiomer is formed preferentially over the other. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states directly correlates to the predicted stereochemical outcome of the reaction.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of flexible molecules like this compound. mdpi.com By simulating the atomic motions over time, MD provides a detailed picture of the accessible conformations and the transitions between them. For this molecule, key areas of conformational flexibility include the rotation of the two ethyl groups at the C2 position and the orientation of the carboxamide group relative to the cyclopropane ring.

A typical MD simulation protocol would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms. nih.gov This generates a trajectory of atomic coordinates over time, from which various properties can be analyzed. researchgate.net The conformational landscape can be visualized by plotting the potential energy as a function of key dihedral angles, such as those defining the orientation of the ethyl and carboxamide substituents.

The primary goal of such simulations is to identify the low-energy conformations, or conformers, that the molecule is most likely to adopt. For this compound, steric hindrance between the bulky ethyl groups and the carboxamide group is expected to be a major factor determining the preferred conformations. The simulations would likely reveal that the ethyl groups adopt staggered conformations to minimize steric clash. Similarly, the carboxamide group will likely exhibit preferred orientations to avoid steric interactions with the adjacent ethyl groups and the cyclopropane ring itself.

Table 1: Hypothetical Low-Energy Conformers of this compound Identified by Molecular Dynamics Simulations

| Conformer | Dihedral Angle (C1-C2-C(ethyl)-C(methyl)) | Dihedral Angle (H-N-C1-C2) | Relative Energy (kcal/mol) | Population (%) |

| A | ~60° (gauche) | ~0° (syn-periplanar) | 0.00 | 45 |

| B | ~180° (anti) | ~0° (syn-periplanar) | 0.50 | 30 |

| C | ~60° (gauche) | ~180° (anti-periplanar) | 1.20 | 15 |

| D | ~180° (anti) | ~180° (anti-periplanar) | 1.80 | 10 |

Note: This table is a hypothetical representation of data that could be obtained from MD simulations. The dihedral angles and relative energies are illustrative and would need to be confirmed by actual quantum mechanical calculations.

The results from MD simulations can provide crucial information for understanding the molecule's interactions with biological targets or its behavior in different chemical environments.

Theoretical Investigations of Cyclopropane Ring Electronic Effects

The cyclopropane ring possesses unique electronic properties due to its strained three-membered ring structure. researchgate.net The C-C bonds in cyclopropane have significant p-character, leading to what is often described as "bent" or "banana" bonds. maricopa.edu This imparts a degree of unsaturation or "pseudo-π" character to the ring, allowing it to participate in conjugation with adjacent π-systems. researchgate.net The electronic nature of the cyclopropane ring is highly sensitive to the presence of substituents.

In this compound, the electronic effects are a interplay between the electron-donating diethyl groups and the electron-withdrawing carboxamide group. Theoretical investigations, typically using density functional theory (DFT) or other ab initio methods, can quantify these effects. Such calculations can provide detailed information on the molecule's electron density distribution, molecular orbital energies, and other electronic properties.

Theoretical calculations can predict key electronic parameters, as illustrated in the hypothetical table below.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Value | Interpretation |

| C1-C2 Bond Length (Å) | ~1.52 | Slightly elongated due to substituent effects. |

| C2-C3 Bond Length (Å) | ~1.52 | Slightly elongated due to substituent effects. |

| C1-C3 Bond Length (Å) | ~1.50 | Less affected by direct substitution. |

| Mulliken Charge on C1 | +0.15 | Electron deficient due to the carboxamide group. |

| Mulliken Charge on C2 | -0.05 | Slightly electron-rich due to diethyl groups. |

| HOMO-LUMO Gap (eV) | ~5.8 | Indicates the molecule's kinetic stability. |

Note: This table presents hypothetical data based on general principles of cyclopropane chemistry. Actual values would require specific quantum chemical calculations.

These theoretical investigations are crucial for understanding the reactivity of this compound. For instance, the calculated electrostatic potential map would reveal the regions of the molecule that are electron-rich and susceptible to electrophilic attack, and those that are electron-poor and prone to nucleophilic attack. This knowledge is fundamental for predicting its chemical behavior and designing new derivatives with tailored properties.

Advanced Applications of 2,2 Diethylcyclopropane 1 Carboxamide in Organic Synthesis

Utility as a Versatile Synthetic Building Block for Complex Molecules

2,2-Diethylcyclopropane-1-carboxamide serves as a highly adaptable synthetic building block for the construction of complex molecular architectures. nih.gov The inherent ring strain of the cyclopropane (B1198618) core, combined with the reactivity of the carboxamide group, offers a unique platform for synthetic chemists. The rigid cyclopropane unit provides distinct conformational properties and defined exit vectors for substituents, making it an ideal scaffold for probing spatial environments in biologically active molecules. nih.govnih.gov This has led to its incorporation into pharmaceuticals and agrochemicals to enhance properties like metabolic stability and binding potency. nih.gov

The synthesis of functionalized cyclopropanes from carboxylic acids through methods like photoredox-catalyzed radical addition–polar cyclization cascades highlights the accessibility of these building blocks. nih.govresearchgate.netsemanticscholar.org Such methods demonstrate excellent functional group tolerance, allowing for the creation of structurally complex cyclopropane products from a wide range of starting materials, including natural products and drugs. nih.govsemanticscholar.org Furthermore, enzymatic synthesis approaches are being developed to produce chiral cyclopropane building blocks with high stereopurity, offering a green and efficient alternative to traditional chemical methods. nih.gov The resulting cyclopropylboronates can be readily derivatized, further expanding the diversity of accessible complex molecules. nih.gov

Development of New Synthetic Methodologies Leveraging the this compound Scaffold

The distinct reactivity of the this compound scaffold has catalyzed the development of innovative synthetic methodologies. A significant area of advancement is the transition-metal-catalyzed functionalization of the cyclopropane ring. For instance, palladium-catalyzed C(sp³)–H arylation reactions have been developed to introduce aryl groups onto cyclopropane rings with high enantioselectivity. nih.govrsc.org These methods often utilize directing groups, such as amides, to achieve regioselective and stereoselective functionalization. nih.govrsc.org

Researchers have also explored photoredox catalysis to synthesize functionalized cyclopropanes. nih.govresearchgate.netsemanticscholar.org These mild and robust methods allow for the construction of the cyclopropane ring from readily available carboxylic acids and alkenes, tolerating a broad range of functional groups. nih.govresearchgate.netsemanticscholar.org Additionally, new protocols for the stereoselective synthesis of highly substituted cyclopropanes, such as diethyl 1,2-dicyano-3-alkyl/arylcyclopropane-1,2-dicarboxylates, have been established, providing rapid access to complex cyclopropane structures. researchgate.net The development of these methodologies not to only expands the utility of cyclopropane carboxamides but also enriches the toolbox of synthetic organic chemistry for constructing three-membered rings. rsc.org

Derivatization Strategies for Diverse Functionalized Cyclopropane Carboxamides

A variety of derivatization strategies have been employed to create a diverse range of functionalized cyclopropane carboxamides, enabling the exploration of their chemical and biological properties. A primary approach involves the modification of the carboxylic acid precursor before the formation of the carboxamide. For instance, substituted 1-phenylcyclopropane carboxylic acids can be synthesized and subsequently coupled with various amines to generate a library of 1-phenylcyclopropane carboxamide derivatives. nih.gov

Another key strategy is the direct functionalization of the pre-formed cyclopropane ring. Palladium-catalyzed C–H activation has been successfully used for the enantioselective arylation of cyclopropyl (B3062369) carboxamides. nih.govrsc.org This allows for the introduction of aromatic moieties with high stereocontrol. Furthermore, the development of radical addition–polar cyclization cascades provides a versatile route to functionalized cyclopropanes from a wide array of carboxylic acids and chloroalkyl alkenes, demonstrating broad functional group tolerance. nih.govsemanticscholar.org These derivatization methods are crucial for generating novel compounds for applications in medicinal chemistry and materials science. nih.govunl.pt

Below is a table summarizing various synthetic approaches for the derivatization of cyclopropane carboxamides and their precursors:

| Strategy | Reaction Type | Key Reagents | Outcome | Reference |

| Amide Coupling | Acid-Amine Coupling | HATU, DIPEA | Formation of diverse 1-phenylcyclopropane carboxamides | nih.gov |

| C-H Functionalization | Pd-Catalyzed Arylation | Palladium Catalyst, Ligands | Enantioselective introduction of aryl groups | nih.govrsc.org |

| Ring Formation/Functionalization | Radical Addition-Polar Cyclization | Photoredox Catalyst, Chloroalkyl Alkenes | Synthesis of functionalized cyclopropanes from carboxylic acids | nih.govsemanticscholar.org |

| Stereoselective Synthesis | One-Pot Reaction | Ethyl Cyanoacetate, Cyanogen Bromide | Stereoselective formation of polysubstituted cyclopropanes | researchgate.net |

Potential in Advanced Chemical Material Science Research

The incorporation of the this compound scaffold into polymers and other materials is an emerging area of research with significant potential. The unique structural and electronic properties of the cyclopropane ring can impart novel characteristics to materials. nih.gov Donor-acceptor cyclopropanes, for example, have been utilized in ring-opening polymerization (ROP) catalyzed by Lewis acids to produce polymers with distinct structures and properties compared to those obtained through conventional radical ROP. rsc.org This Lewis acid-catalyzed ROP of cyclopropane derivatives affords 1,5-addition polymers with higher glass transition temperatures and improved solubilities. rsc.org

The ability to create diverse functionalized cyclopropane building blocks, including those with polymerizable groups, opens up possibilities for designing advanced materials. nih.gov The rigid cyclopropane motif can be used to create polymers with specific conformations and enhanced metabolic stability. nih.gov Furthermore, the inherent strain of the cyclopropane ring can be harnessed as a latent reactivity, allowing for post-polymerization modifications or the development of responsive materials. While the direct application of this compound in materials science is still in its early stages, the foundational research into the synthesis and functionalization of cyclopropane derivatives provides a strong basis for future advancements in this field. nih.govrsc.org

Future Research Directions and Unexplored Avenues for 2,2 Diethylcyclopropane 1 Carboxamide

Discovery of Novel and Efficient Stereoselective Synthetic Pathways

The synthesis of stereochemically pure cyclopropanes is a significant challenge in organic chemistry. Future research should prioritize the development of novel and efficient stereoselective synthetic routes to access enantiomerically pure forms of 2,2-diethylcyclopropane-1-carboxamide.

Currently, several stereoselective cyclopropanation reactions are known, which could be adapted for the synthesis of this specific compound. For instance, transition metal-catalyzed reactions, particularly those employing rhodium and copper complexes, have shown great promise in the diastereoselective and enantioselective synthesis of cyclopropane (B1198618) derivatives. organic-chemistry.org The development of chiral ligands for these catalytic systems could enable precise control over the stereochemistry of the cyclopropane ring.

Furthermore, biocatalysis presents an attractive and environmentally friendly alternative. Engineered enzymes, such as myoglobin-based biocatalysts, have been successfully used for the stereoselective synthesis of cyclopropylphosphonate esters and fused cyclopropane-γ-lactams. wpmucdn.comrochester.edu Exploring the potential of similar biocatalysts for the asymmetric cyclopropanation leading to this compound could provide a highly efficient and selective synthetic route.

A comparative summary of potential stereoselective synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Key Research Focus |

| Transition Metal Catalysis | High efficiency, broad substrate scope, tunability of ligands. | Development of novel chiral ligands for rhodium or copper catalysts to control stereoselectivity. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Engineering of enzymes like myoglobin (B1173299) or cytochrome P450 to specifically accommodate the diethylcyclopropane precursor. |

| Organocatalysis | Metal-free, often milder conditions. | Design of chiral organic catalysts that can facilitate the stereoselective cyclopropanation. |

In-depth Mechanistic Understanding of Under-Explored Reactivity Patterns

The unique strained ring structure of cyclopropanes imparts them with distinct reactivity. A thorough investigation into the under-explored reactivity patterns of this compound is crucial for unlocking its full synthetic potential.

One area of interest is the ring-opening reactions of the cyclopropane moiety. Electrophilic cyclopropanes are known to react with nucleophiles, leading to functionalized acyclic products. researchgate.net A detailed kinetic and mechanistic study of the ring-opening of this compound with various nucleophiles would provide valuable insights into its stability and reactivity.

Additionally, palladium-catalyzed reactions of vinyl cyclopropanecarboxamides have been shown to produce conformationally restricted aza[3.1.0]bicycles. nih.gov Investigating analogous transformations with this compound could lead to the synthesis of novel and structurally complex heterocyclic compounds with potential biological activity. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to elucidate the reaction mechanisms and predict the feasibility of such transformations. mdpi.com

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can significantly accelerate the discovery and optimization of bioactive molecules. nih.gov For this compound, the development of predictive models could guide the design of derivatives with desired biological activities or chemical properties.

By synthesizing a library of this compound analogues with varying substituents and evaluating their biological activities, a dataset can be generated for the development of robust QSAR models. youtube.com These models could help identify the key structural features that influence bioactivity and guide the synthesis of more potent compounds. The impact of the cyclopropane ring's configuration on biological activity has been demonstrated for other cyclopropyl-containing compounds, highlighting the importance of stereochemistry in such models. nih.gov

The following table outlines a potential workflow for developing predictive models for this compound:

| Step | Description | Expected Outcome |

| 1. Library Synthesis | Synthesize a diverse set of this compound derivatives. | A collection of compounds with varied structural features. |

| 2. Biological Screening | Evaluate the biological activity of the synthesized compounds in relevant assays. | A dataset of activity values for each compound. |

| 3. Descriptor Calculation | Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound. | A matrix of numerical descriptors representing the molecular structures. |

| 4. Model Development | Use statistical methods (e.g., multiple linear regression, machine learning) to build a QSAR model. mdpi.com | A predictive equation correlating molecular descriptors with biological activity. |

| 5. Model Validation | Validate the predictive power of the model using internal and external validation techniques. | A robust and reliable predictive model. |

Expansion of Synthetic Applications Beyond Current Paradigms

The rigid framework of the cyclopropane ring makes it a valuable motif in medicinal chemistry and materials science. researchgate.net Future research should aim to expand the synthetic applications of this compound beyond its current, largely unexplored, potential.

One promising avenue is its use as a building block in the synthesis of complex natural products and pharmaceuticals. The conformational rigidity imparted by the cyclopropane ring can be exploited to control the three-dimensional structure of larger molecules, which is often crucial for biological activity.

Furthermore, the functionalization of the cyclopropane ring or the carboxamide group could lead to a wide array of novel compounds. For instance, C–H functionalization logic could be applied to introduce new substituents onto the cyclopropane ring, providing access to a diverse range of derivatives. acs.org The development of photoredox-catalyzed methods for the functionalization of cyclopropanes from carboxylic acids also presents an exciting opportunity for creating novel derivatives. bris.ac.ukresearchgate.net

The exploration of this compound in the synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands, could lead to the discovery of new therapeutic agents. Its unique structural features may offer advantages in terms of metabolic stability and binding affinity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Diethylcyclopropane-1-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., Simmons-Smith) or [2+1] cycloadditions. For example, ethyl diazoacetate derivatives can react with diethyl-substituted olefins under Rh(II) catalysis to form the cyclopropane core . Carboxamide functionalization is achieved through nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation). Key parameters include temperature control (<0°C for diazo stability), solvent polarity (e.g., DCM for non-polar intermediates), and catalyst loading (1–5 mol% Rh). Yield optimization often requires iterative adjustments to steric and electronic effects of substituents .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of H/C NMR to confirm cyclopropane ring geometry (e.g., coupling constants ≈ 5–10 Hz for strained rings) and substituent orientation. IR spectroscopy verifies carboxamide N–H stretching (~3300 cm) and carbonyl absorption (~1650 cm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHNO). Purity ≥95% is typically assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation assays:

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 25–40°C for 24–72 hours, monitoring degradation via TLC or HPLC. Cyclopropane rings are prone to ring-opening under strong acids/bases.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures (typically >150°C for carboxamides). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) in this compound affect biological activity?

- Methodological Answer : Enantiomers are resolved using chiral HPLC (e.g., Chiralpak IA column) or synthesized via asymmetric catalysis (e.g., Ru-BINAP complexes). Biological activity is assessed through dose-response curves in target assays (e.g., enzyme inhibition IC). For example, (1R,2R)- and (1S,2S)-enantiomers may exhibit divergent binding affinities to receptors due to spatial alignment of the carboxamide group .

Q. What computational models predict the metabolic pathways of this compound in vivo?

- Methodological Answer : Use density functional theory (DFT) to calculate activation energies for cytochrome P450-mediated oxidation sites (e.g., cyclopropane ring vs. ethyl groups). Molecular docking (AutoDock Vina) identifies potential interactions with metabolic enzymes. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH), analyzing metabolites via LC-MS/MS .

Q. How does this compound interact with lipid bilayers or protein targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (, /) with purified proteins. For membrane interactions, use fluorescence anisotropy with labeled liposomes or molecular dynamics simulations (GROMACS) to assess partitioning and conformational effects .

Q. What strategies mitigate racemization during large-scale synthesis of this compound?

- Methodological Answer : Optimize reaction conditions to minimize heat/light exposure (racemization catalysts). Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in biphasic systems). Process analytical technology (PAT) tools, such as in-line FTIR, monitor enantiomeric excess in real-time .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity: How to reconcile conflicting data from different assay systems?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., cell-free vs. cell-based). For instance, if IC values differ between enzyme inhibition (cell-free) and cytotoxicity (cell-based), consider off-target effects or membrane permeability limitations. Use knockout cell lines or siRNA silencing to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。